![molecular formula C19H22N4 B5976594 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B5976594.png)
1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine
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Overview
Description
1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
The primary target of 3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a necessary step for cell division . As a result, the compound can significantly inhibit the growth of tumor cells .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell lines . This can lead to a reduction in tumor growth, making it a potential candidate for cancer treatment .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of similar compounds . These intensities remain low with electron-withdrawing groups (ewgs)
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins, thereby halting cell cycle progression. Additionally, it interacts with other proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 3,5-Dimethyl-2-Phenyl-7-(1-Piperidinyl)Pyrazolo[1,5-a]Pyrimidine on various cell types are profound. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDKs and disrupting the balance of pro- and anti-apoptotic proteins . This compound also affects normal cells by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes. These effects highlight its potential as a therapeutic agent in oncology and other diseases involving dysregulated cell proliferation.
Molecular Mechanism
At the molecular level, 3,5-Dimethyl-2-Phenyl-7-(1-Piperidinyl)Pyrazolo[1,5-a]Pyrimidine exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDKs, inhibiting their kinase activity . This binding prevents phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound can modulate the activity of transcription factors, influencing gene expression patterns. It also interacts with other signaling molecules, such as phosphatases and kinases, further affecting cellular functions.
Preparation Methods
The synthesis of 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium acetate, ethanol, and various heterocyclic amines . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Comparison with Similar Compounds
1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the piperidine moiety, which may affect its biological activity and applications.
Pyrazolo[3,4-d]pyrimidine: Another derivative with different substitution patterns, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3,5-dimethyl-2-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-14-13-17(22-11-7-4-8-12-22)23-19(20-14)15(2)18(21-23)16-9-5-3-6-10-16/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLQXMRMBNUOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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